2-Chloronon-1-EN-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloronon-1-EN-3-yne is an organic compound characterized by the presence of both a chlorine atom and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H13Cl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronon-1-EN-3-yne typically involves the chlorination of non-1-en-3-yne. This process can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloronon-1-EN-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted non-1-en-3-ynes.
Addition: Products include dihalides, haloalkenes, and other addition products.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
2-Chloronon-1-EN-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloronon-1-EN-3-yne involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in cycloaddition reactions, forming stable intermediates that can further react with other molecules. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect various biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-nonen-3-yne
- 5-Chloro-1-pentyne
- 1-Chloro-1-ethynyl-4-bromocyclohexane
Uniqueness
2-Chloronon-1-EN-3-yne is unique due to its specific combination of a chlorine atom and a triple bond within a nine-carbon chain. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, allowing for versatile use in chemical synthesis and research .
Properties
CAS No. |
112701-70-9 |
---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
2-chloronon-1-en-3-yne |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-7-8-9(2)10/h2-6H2,1H3 |
InChI Key |
JPNFIKMBCLKZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.